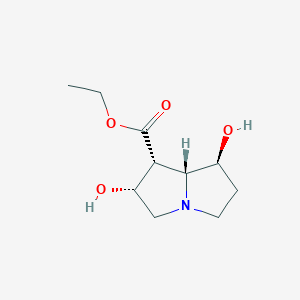
(1R,2R,7S,7AR)-ethyl 2,7-dihydroxyhexahydro-1H-pyrrolizine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,7S,7AR)-ethyl 2,7-dihydroxyhexahydro-1H-pyrrolizine-1-carboxylate is a complex organic compound belonging to the pyrrolizine family. This compound is characterized by its unique structure, which includes a hexahydro-1H-pyrrolizine ring system with hydroxyl groups at positions 2 and 7, and an ethyl ester at position 1. The stereochemistry of the compound is defined by the (1R,2R,7S,7AR) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,7S,7AR)-ethyl 2,7-dihydroxyhexahydro-1H-pyrrolizine-1-carboxylate typically involves multi-step organic reactions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,7S,7AR)-ethyl 2,7-dihydroxyhexahydro-1H-pyrrolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
(1R,2R,7S,7AR)-ethyl 2,7-dihydroxyhexahydro-1H-pyrrolizine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R,7S,7AR)-ethyl 2,7-dihydroxyhexahydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,2R,7S,7AR)-ethyl 2,7-dihydroxyhexahydro-1H-pyrrolizine-1-carboxylate: shares similarities with other pyrrolizine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl (1R,2R,7S,8R)-2,7-dihydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-2-15-10(14)8-7(13)5-11-4-3-6(12)9(8)11/h6-9,12-13H,2-5H2,1H3/t6-,7-,8-,9-/m0/s1 |
InChI Key |
BXECQSZKGWIWOB-JBDRJPRFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](CN2[C@H]1[C@H](CC2)O)O |
Canonical SMILES |
CCOC(=O)C1C(CN2C1C(CC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















